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Compound of Interest |

Compound Name: 7-Chloro-1H-indazol-5-amine
CAS No.: 864082-49-5
Cat. No.: B6329547
. J

Executive Summary

The 5-amino-7-chloroindazole moiety represents a privileged scaffold in modern medicinal
chemistry, particularly in the design of targeted kinase inhibitors and nuclear receptor ligands.
Its structural utility stems from the indazole core, which mimics the purine ring of adenosine
(crucial for ATP-competitive inhibition), combined with the 7-chloro substituent that modulates
lipophilicity and metabolic stability, and the 5-amino group which serves as a versatile vector for
extending the molecule into deep hydrophobic pockets of target proteins.

This guide focuses on two primary therapeutic classes derived from this core:

o Covalent Kinase Inhibitors: Specifically targeting FGFR4 (Fibroblast Growth Factor Receptor
4) for Hepatocellular Carcinoma (HCC).

» Nuclear Receptor Ligands: Selective Estrogen Receptor Beta (ER[3) agonists (e.g., IndCl
analogues like K102) for neuroprotection and remyelination in Multiple Sclerosis (MS).[1][2]

Chemical Biology & Structural Logic
The Pharmacophore

The 5-amino-7-chloroindazole scaffold offers distinct advantages in drug design:
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o H-Bond Donor/Acceptor: The indazole N1/N2 nitrogens act as critical hydrogen bond
donors/acceptors, typically anchoring the molecule to the hinge region of kinases (e.g.,
interacting with the backbone of Glu/Ala residues).

e 7-Chloro Substitution: The chlorine atom at position 7 fills small hydrophobic pockets (e.g.,
the gatekeeper region in kinases) and blocks metabolic oxidation at this prone position,

enhancing the half-life (

) of the compound.

e 5-Amino Vector: The amine at position 5 allows for the attachment of "warheads" (e.g.,
acrylamides for covalent bonding) or solubilizing groups that extend into the solvent-exposed
regions of the protein.

Structure-Activity Relationship (SAR)
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Feature Modification Biological Consequence

Modulates solubility and target
- ) ) selectivity. In ERp ligands, N1-
N1-Position Alkylation / Arylation ) N
phenyl rings are critical for

receptor subtype selectivity.

Optimal. Replaces Hydrogen.

Increases lipophilicity (

C7-Position Chlorine (Cl) ) and prevents oxidative

metabolism. Larger halogens

(Br, ) may cause steric clash.

Critical Vector. Amide coupling
here allows interaction with the
"P-loop" or "C-helix" in
C5-Position Amide Linkage kinases. Acrylamide
attachment confers irreversible
covalent inhibition (e.g.,
targeting Cys552 in FGFR4).

Often left unsubstituted to

N maintain planarity, though
C3-Position H or Small Alkyl

small groups (Methyl) can

restrict conformation.

Therapeutic Applications
Oncology: FGFR4 Inhibition

Aberrant FGF19/FGFR4 signaling is a key driver in Hepatocellular Carcinoma (HCC). 5-amino-
7-chloroindazole derivatives have been designed as covalent inhibitors that target Cys552 in
the ATP-binding pocket of FGFRA4.

e Mechanism: The inhibitor binds to the ATP pocket; the electrophilic warhead (attached to the
5-amino group) forms a covalent bond with Cys552, permanently silencing the kinase.
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o Selectivity: High selectivity is achieved because Cys552 is unique to FGFR4 (other FGFRs
have different residues at this position).

Neurology: ERB Agonists (Remyelination)

Compounds like IndClI (Indazole Chloride) and its analogues K102 and K110 utilize a
chloroindazole core to selectively activate ER[3 without triggering ERa (associated with cancer
risk).[1]

o Mechanism: Activation of ER[3 on oligodendrocytes promotes differentiation and
remyelination via the PI3K/Akt/mTOR pathway.

e Immune Modulation: These ligands also suppress pro-inflammatory cytokines (IFN-y,
CXCL10) in microglia/astrocytes.

Signaling Pathways & Mechanism of Action

The following diagram illustrates the dual mechanism of action for these inhibitors: blocking
oncogenic signaling in HCC (Left) and promoting remyelination in MS (Right).
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Caption: Dual therapeutic pathways of 5-amino-7-chloroindazole derivatives. Left: Inhibition of
FGFR4-driven tumor growth. Right: Activation of ERB-driven remyelination.[3][4][5]
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Synthesis Protocols
Synthesis of the Core: 5-Amino-7-Chloro-1H-Indazole

This protocol describes the synthesis of the core scaffold from commercially available
precursors.

Reagents:

2-Amino-4-chloro-6-nitrotoluene (Precursor)

Sodium Nitrite (

)

Hydrochloric Acid (

)

Tin(ll) Chloride (
) or Hydrogen/Pd-C
Step-by-Step Methodology:

» Diazotization & Cyclization (Bartoli/Indazole Formation):

o

Dissolve 2-amino-4-chloro-6-nitrotoluene in glacial acetic acid.

[¢]

Cool to 0°C. Add aqueous

dropwise.

[¢]

Allow the diazonium salt to form and cyclize in situ (or via phase transfer) to yield 7-chloro-
5-nitro-1H-indazole.

[¢]

Validation: Monitor by TLC (disappearance of amine).

e Reduction of Nitro Group:
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[e]

Suspend the nitroindazole intermediate in Ethanol/Water (3:1).
o Add

(5 equivalents) and reflux for 3 hours.

[¢]

Alternative: Hydrogenation using

(1 atm) and 10% Pd/C in MeOH.

Neutralize with

[e]

, extract with Ethyl Acetate.

 Purification:
o Recrystallize from Ethanol.
o Yield: Typically 60-75%.
o Characterization:

-NMR (DMSO-

) should show signals for H-3 (s), H-4 (d), H-6 (d), and broad

Derivatization (General Amide Coupling)

To generate the active inhibitor (e.g., attaching a warhead):

e Coupling:

[e]

Dissolve 5-amino-7-chloroindazole (1 eq) in dry DMF.

[e]

Add the Carboxylic Acid Warhead (e.g., Acrylic acid) (1.1 eq).

o

Add HATU (1.2 eq) and DIPEA (3 eq).

[¢]

Stir at Room Temperature for 4-12 hours.
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o Workup:
o Dilute with water (precipitate often forms). Filter or extract with DCM.

o Purify via Flash Chromatography (DCM/MeOH gradient).

Experimental Validation Workflows
Biochemical Kinase Assay (FGFR4)

o Objective: Determine

of the inhibitor against FGFRA4.

e Method: FRET-based LanthaScreen or ADP-Glo assay.

e Protocol:

[¢]

Incubate Recombinant FGFR4 (1 nM) with inhibitor (serial dilution) for 60 min (to allow

covalent bond formation).
o AddATP (

concentration) and Peptide Substrate.

o Incubate for 60 min.
o Measure signal (luminescence/fluorescence).

o Data Analysis: Plot % Inhibition vs. Log[Concentration].

Oligodendrocyte Differentiation Assay (ER[)

» Objective: Assess remyelination potential.
e Method: Primary Oligodendrocyte Precursor Cell (OPC) culture.
e Protocol:

o |solate OPCs from P0O-P2 rodent brains.
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o Treat cells with Inhibitor/Ligand (10 nM - 1

M) for 3-5 days.

o Immunostaining: Stain for MBP (Myelin Basic Protein, mature marker) and PDGFR

(progenitor marker).

o Quantification: Calculate the ratio of MBP+ / Total Cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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